3-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-butoxybenzoate is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-butoxybenzoate typically involves the formation of the tetrazole ring followed by its attachment to the phenyl and butoxybenzoate groups. One common method for synthesizing tetrazoles is the reaction of amines with triethyl orthoformate and sodium azide . This reaction can be catalyzed by various agents such as Yb(OTf)3 or zinc salts, and it proceeds under mild conditions .
Industrial Production Methods
In an industrial setting, the synthesis of tetrazole derivatives can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The nitro groups on the phenyl ring can be reduced to amines.
Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions can be carried out using halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction of nitro groups can produce amines .
Scientific Research Applications
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-butoxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-butoxybenzoate involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes and receptors . The butoxybenzoate moiety can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative used in various chemical reactions and as a building block for more complex molecules.
5-Substituted Tetrazoles: These compounds have a similar structure but with different substituents on the tetrazole ring, leading to variations in their chemical and biological properties.
Tetrazole N-Oxides:
Uniqueness
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-butoxybenzoate is unique due to the combination of its tetrazole ring, phenyl group, and butoxybenzoate moiety. This combination imparts specific chemical properties, such as enhanced stability and lipophilicity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C18H18N4O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-butoxybenzoate |
InChI |
InChI=1S/C18H18N4O3/c1-2-3-11-24-17-10-5-4-9-16(17)18(23)25-15-8-6-7-14(12-15)22-13-19-20-21-22/h4-10,12-13H,2-3,11H2,1H3 |
InChI Key |
VTKBWDDNTPOZHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.